Formaldehyde (13C)

Quantitative Proteomics Stable Isotope Dimethyl Labeling LC-MS Metabolomics

Formaldehyde (13C) is the definitive choice for quantitative proteomics and metabolic tracing. Unlike deuterated formaldehyde, 13C-dimethyl labeling introduces no chromatographic isotope effect on RP or HILIC LC, ensuring co-elution of light/heavy peptide pairs for accurate MS ratio determination. It also enables source-attributable DNA-protein crosslink quantification in toxicology and metabolic flux analysis of one-carbon pathways. Available as a 99 atom% 13C paraformaldehyde polymer or 20% solution. Choose 13C for reliable, artifact-free quantitation.

Molecular Formula CH2O
Molecular Weight 31.019 g/mol
CAS No. 89277-65-6
Cat. No. B032910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormaldehyde (13C)
CAS89277-65-6
SynonymsAldacide-13C;  Flo-Mor-13C;  Granuform-13C;  Paraform-13C;  TransFix-13C
Molecular FormulaCH2O
Molecular Weight31.019 g/mol
Structural Identifiers
SMILESC=O
InChIInChI=1S/CH2O/c1-2/h1H2/i1+1
InChIKeyWSFSSNUMVMOOMR-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formaldehyde (13C) CAS 89277-65-6: Stable Isotope-Labeled Reagent for Quantitative Metabolic Tracing and Structural Proteomics


Formaldehyde (13C) (CAS 89277-65-6) is a stable isotope-labeled analog of formaldehyde in which the central carbon atom is replaced by the non-radioactive carbon-13 isotope . The compound exists commercially as a solution or as [13C]-paraformaldehyde polymer with a minimum isotopic enrichment of 99% 13C and purity of 98.00% [1]. With a molecular weight of 31.02 g/mol for the monomer, it functions identically to unlabeled formaldehyde as a reactive electrophile, cross-linking primary amines, amides, and thiols in proteins and nucleic acids . However, its mass difference (+1 Da per incorporated 13C atom) makes it detectable by mass spectrometry (MS) and its nuclear spin properties enable observation by 13C nuclear magnetic resonance (NMR) spectroscopy .

Why Unlabeled Formaldehyde or Deuterium-Labeled Analogs Cannot Substitute for Formaldehyde (13C) in Quantitative Analytical Workflows


The fundamental differentiation of Formaldehyde (13C) lies in its ability to serve as a quantifiable internal standard and mass-differentiated tracer in mass spectrometry workflows, a function that unlabeled formaldehyde (which is indistinguishable from endogenous background) and deuterium-labeled analogs (which exhibit significant chromatographic isotope effects) cannot fulfill. Without isotopic labeling, distinguishing exogenously added formaldehyde from endogenous pools or quantifying its downstream metabolic fate with precision is impossible [1]. The choice of label—13C versus deuterium (D)—is equally critical: 13C-dimethylation labeling introduces no observable chromatographic isotope effect on reversed-phase (RP) or hydrophilic interaction (HILIC) LC, whereas deuterium labeling causes significant elution shifts on RPLC, compromising quantitative accuracy when co-eluting light and heavy peptide pairs are required for relative quantification [2]. These differences establish that generic, unlabeled formaldehyde, or even alternative isotopic forms, cannot be interchanged in workflows demanding precise mass differentiation and chromatographic co-elution. This guide presents the quantitative evidence substantiating the technical and procurement decisions favoring Formaldehyde (13C).

Quantitative Differentiation Evidence: Formaldehyde (13C) vs. Unlabeled and Deuterated Analogs


Chromatographic Isotope Effect: 13C-Labeling Enables Precise Co-Elution for Relative Quantification Compared to Deuterium-Labeled Analogs

In stable isotope dimethylation labeling for quantitative proteomics, the choice of isotopic label directly impacts chromatographic performance. 13C-dimethylation exhibits no observable isotope effect on either reversed-phase liquid chromatography (RPLC) or hydrophilic interaction liquid chromatography (HILIC), ensuring that light and heavy labeled analytes co-elute for accurate relative quantification. In contrast, deuterium-labeled dimethylation causes a significant isotope effect on RPLC, resulting in differential elution and compromised quantitative precision [1].

Quantitative Proteomics Stable Isotope Dimethyl Labeling LC-MS Metabolomics

Exogenous vs. Endogenous DNA-Protein Crosslink Discrimination: 13C-Labeling Enables Source Attribution Unattainable with Unlabeled Formaldehyde

In toxicological exposure studies, unlabeled formaldehyde cannot distinguish DNA-protein crosslinks (DPCs) induced by administered (exogenous) formaldehyde from those arising from endogenous metabolic processes. By exposing animals to [(13)CD2]-formaldehyde via inhalation and using ultrasensitive mass spectrometry, researchers achieved structurally specific discrimination: exogenous crosslinks were identified by the characteristic mass shift from the 13C and D labels, while endogenous crosslinks remained unlabeled [1]. The study found exogenous DPCs accumulated in nasal respiratory tissues but were absent in distant tissues, whereas endogenous formaldehyde-induced DPCs were present in all tissues examined [1].

Toxicology DNA Damage Quantification Environmental Exposure Assessment

Metabolic Flux Quantification: 13C-Formaldehyde Enables Precise Tracing of One-Carbon Metabolism Pathways

13C-labeled formaldehyde enables quantitative tracking of carbon atom incorporation into downstream metabolites via mass spectrometry. In a metabolic engineering study, cells incubated with 13C-labeled formaldehyde showed a distinct increase in the m+1 isotopomer fraction for key metabolites such as formaldehyde (FALD), methanol (MeOH), glycolaldehyde (GALD), acetyl-phosphate (AcP), aspartate (Asp), glutamate (Glu), and phosphoenolpyruvate (PEP). The fraction of 13C-labeled compounds increased from near 0% with unlabeled formaldehyde to approximately 15-25% for m+1 species depending on the metabolite, with m+2 double-labeled species also observed at lower abundance (approx. 5-10%) [1]. In mammalian cells, [13C]formaldehyde tracing to deoxyadenosine (dA) demonstrated incorporation of 1–3 13C atoms into purine rings, with M+1, M+2, and M+3 isotopomers quantified via mass shifts, confirming direct contribution of formaldehyde-derived one-carbon units to nucleotide biosynthesis [2].

Metabolic Flux Analysis One-Carbon Metabolism Stable Isotope Tracing

Demethylase Activity Assay: 13C-Formaldehyde Detection via Isotope Ratio MS Achieves 25 pmol Limit of Quantification

In a validated assay for cytochrome P450 N-demethylase activity using N-methyl-13C-labeled substrates, liberated [13C]formaldehyde (H13CHO) is enzymatically oxidized to 13CO2 and quantified by gas chromatography-isotope ratio mass spectrometry (GC-IRMS). The method achieved a limit of quantification of 25 pmol, with recovery of 13CO2 from the incubation mixture equal to 91.4 ± 3.0% and accuracy and precision within 12% and 10%, respectively [1]. This assay's specificity depends entirely on the 13C label in the liberated formaldehyde; unlabeled formaldehyde would be indistinguishable from background CO2 and could not be measured with comparable sensitivity.

Cytochrome P450 Assays Enzyme Activity Quantification Drug Metabolism

13C NMR Metabolic Fate Profiling: Real-Time Tracking of Formaldehyde Conversion Pathways in Intact Cellular Systems

In methylotrophic bacteria, the metabolic fate of formaldehyde was tracked in real-time using 13C NMR spectroscopy of [13C]formaldehyde. Within 7-14 minutes of addition, distinct 13C NMR peaks corresponding to S-(hydroxymethyl)glutathione (HMGSH), 5,10-methylenetetrahydrofolate (5,10-CH2-THF), formate (HCOO-), and CO2/bicarbonate were resolved and quantified in cell extracts and membrane fractions [1]. The time-resolved spectra demonstrated rapid enzymatic conversion of formaldehyde through the glutathione- and tetrahydrofolate-dependent pathways. Unlabeled formaldehyde would produce no detectable NMR signal above background in the 13C channel, rendering this pathway mapping impossible.

13C NMR Spectroscopy Metabolic Pathway Elucidation Methylotrophic Metabolism

Optimal Scientific and Industrial Application Scenarios for Formaldehyde (13C) CAS 89277-65-6 Based on Quantitative Evidence


Quantitative Proteomics: Stable Isotope Dimethyl Labeling for Relative Quantification

Formaldehyde (13C) is the preferred reagent for stable isotope dimethyl labeling of peptides at the N-terminus and lysine residues for quantitative LC-MS proteomics. As demonstrated by Guo et al., 13C-dimethylation exhibits no chromatographic isotope effect on RPLC or HILIC, ensuring that light and heavy labeled peptide pairs co-elute perfectly for accurate ratio determination [1]. This eliminates the retention time shift artifacts observed with deuterium-labeled formaldehyde, which compromise quantification accuracy on RPLC systems [1]. The 13C label introduces a predictable mass shift (+28 Da for dimethyl labeling) that enables straightforward spectral pair identification and relative quantification across multiple biological conditions.

Regulatory Toxicology: Discriminating Endogenous vs. Exogenous Formaldehyde-Induced DNA Damage

In inhalation toxicology studies supporting regulatory submissions, the ability to distinguish DNA-protein crosslinks (DPCs) caused by administered formaldehyde from those arising from endogenous metabolism is essential for accurate risk assessment. The method established by Lai et al. using [(13)CD2]-formaldehyde exposure and ultrasensitive mass spectrometry demonstrated that exogenous DPCs accumulate only at the site of contact (nasal respiratory tissues), while endogenous DPCs are present systemically [1]. This isotope-labeled approach provides the structurally specific, source-attributable data required for mechanistic understanding of formaldehyde carcinogenicity and for establishing evidence-based occupational exposure limits [1].

Metabolic Flux Analysis: Tracing One-Carbon Units into Nucleotide and Central Carbon Metabolism

For researchers quantifying metabolic flux through one-carbon (C1) pathways, 13C-labeled formaldehyde enables tracking of carbon atom incorporation from formaldehyde into downstream metabolites including nucleotides (dA, ATP), amino acids (aspartate, glutamate), and central carbon intermediates (acetyl-phosphate, phosphoenolpyruvate). As shown in bacterial systems, m+1 isotopomer fractions increase from near 0% to 15-25% when 13C-formaldehyde is substituted for unlabeled formaldehyde [1]. In mammalian cells, physiological doses of [13C]formaldehyde demonstrate incorporation of 1-3 13C atoms into purine rings, confirming direct contribution to nucleotide biosynthesis via the folate-mediated one-carbon pool [2]. This approach is indispensable for elucidating formaldehyde detoxification pathways, methylotrophic metabolism, and the intersection of C1 metabolism with nucleotide and amino acid biosynthesis.

Cytochrome P450 Drug Metabolism Studies: High-Sensitivity Demethylase Activity Assays

Pharmaceutical laboratories assessing drug metabolism and CYP450 enzyme activity can replace traditional radioactive 14C-labeled substrates with N-methyl-13C-labeled substrates that liberate [13C]formaldehyde upon N-demethylation. The method developed by Grand et al. quantifies liberated H13CHO via enzymatic oxidation to 13CO2 and GC-IRMS detection, achieving a limit of quantification of 25 pmol with 91.4% recovery [1]. This non-radioactive approach eliminates the safety, regulatory, and waste-disposal burdens associated with 14C assays while maintaining picomolar sensitivity, making it particularly suitable for high-throughput screening of drug candidates and assessment of drug-drug interaction potential via CYP inhibition or induction studies [1].

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